molecular formula C22H26N2O2 B11224835 1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide

1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide

Cat. No.: B11224835
M. Wt: 350.5 g/mol
InChI Key: BVSZESDVUZIPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentanecarboxamide core with substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentanecarboxamide core, followed by the introduction of the 4-methylphenyl and 4-(propanoylamino)phenyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    Phenylpropanolamine: A sympathomimetic agent with a related chemical structure.

Uniqueness

1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C22H26N2O2/c1-3-20(25)23-18-10-12-19(13-11-18)24-21(26)22(14-4-5-15-22)17-8-6-16(2)7-9-17/h6-13H,3-5,14-15H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

BVSZESDVUZIPCO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.